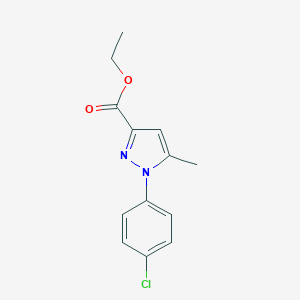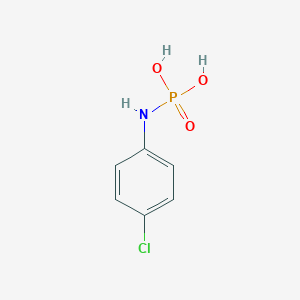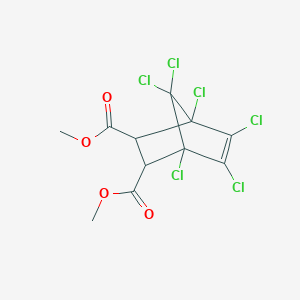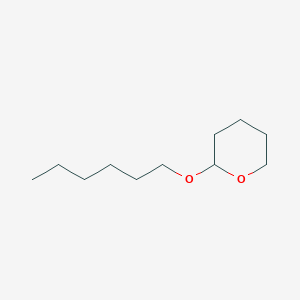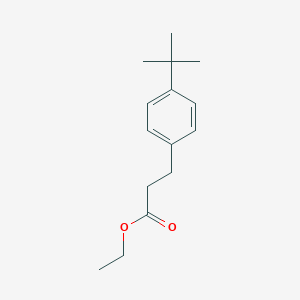
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea (also known as DMTSU) is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of chemical reactions, particularly in the fields of organic synthesis and biochemistry.
Mecanismo De Acción
The mechanism of action of DMTSU is not fully understood. However, it is known to act as a mild oxidizing agent, which can help to facilitate chemical reactions. It is also believed to act as a nucleophilic catalyst, which can help to promote the formation of new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
DMTSU has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, DMTSU has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DMTSU in lab experiments is its versatility. It can be used in a wide range of chemical reactions, making it a valuable tool for researchers in a variety of fields. Additionally, DMTSU is relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of using DMTSU is that it can be toxic if not handled properly. Researchers must take appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving DMTSU. One area of interest is the development of new synthetic methods using DMTSU as a reagent. Additionally, researchers are interested in exploring the biological effects of DMTSU, particularly its potential as an antioxidant and anti-inflammatory agent. Finally, there is interest in exploring the potential use of DMTSU in the synthesis of new drugs and other biologically active compounds.
Conclusion
In conclusion, DMTSU is a versatile reagent that is widely used in scientific research. It has a variety of applications in organic synthesis and biochemistry, and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using DMTSU in lab experiments, its versatility and availability make it a valuable tool for researchers in a variety of fields. As research in this area continues, there is potential for new synthetic methods and new applications for DMTSU to be discovered.
Aplicaciones Científicas De Investigación
DMTSU is used in a wide range of scientific research applications. One of its primary uses is as a coupling reagent in peptide synthesis. It is also used as a mild oxidizing agent in the synthesis of alcohols and ketones. Additionally, DMTSU is used in the synthesis of various heterocyclic compounds, which have important applications in the fields of medicine and agriculture.
Propiedades
Número CAS |
10218-17-4 |
|---|---|
Nombre del producto |
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea |
Fórmula molecular |
C9H24N2OSi2 |
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3 |
Clave InChI |
OZSLNVMOKRIJKG-UHFFFAOYSA-N |
SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Pictogramas |
Irritant |
Sinónimos |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

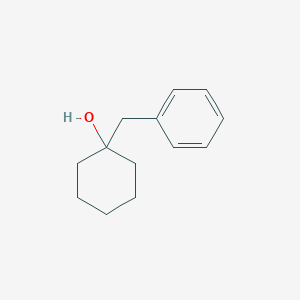
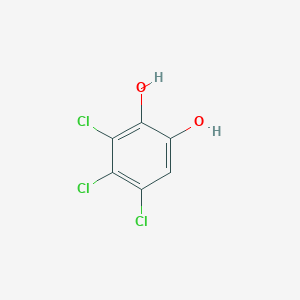
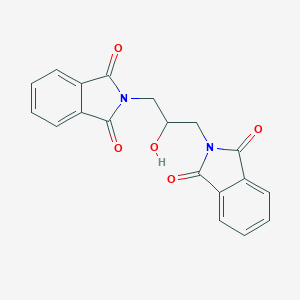
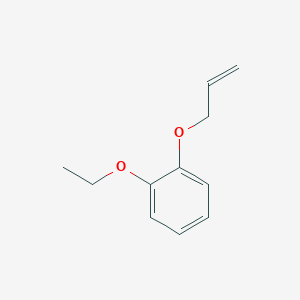
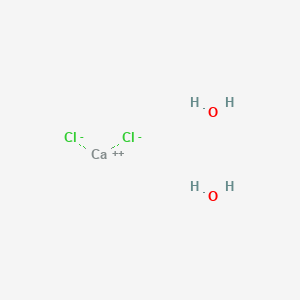
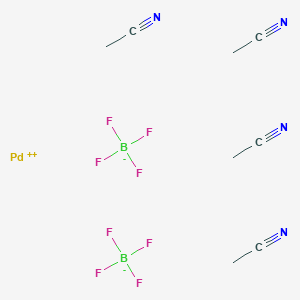
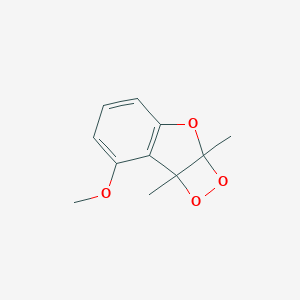
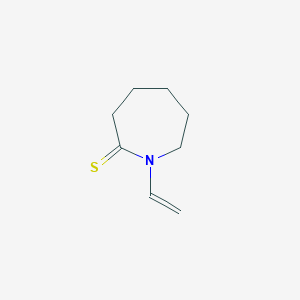
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
